molecular formula C17H19BrN4O2 B3470827 2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B3470827
M. Wt: 391.3 g/mol
InChI Key: DKDMDJASKUUWGG-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a bromophenoxy group, an ethylpiperazinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This intermediate is then reacted with formaldehyde and an appropriate amine to form the bromophenoxy methyl derivative. The next step involves the cyclization of this intermediate with an appropriate nitrile and ethylpiperazine to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and piperazinyl groups. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-[(4-Bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the combination of its bromophenoxy, ethylpiperazinyl, and oxazole groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-2-21-7-9-22(10-8-21)17-15(11-19)20-16(24-17)12-23-14-5-3-13(18)4-6-14/h3-6H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDMDJASKUUWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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